molecular formula C₂₉H₂₈ClNO₄ B1141210 N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropine CAS No. 1391053-22-7

N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropine

Cat. No. B1141210
M. Wt: 489.99
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropine, also known as BOC-Nortropine, is an analog of nortropine, a naturally occurring alkaloid derived from the plant genus Atropa. BOC-Nortropine has been studied extensively as a potential therapeutic agent due to its ability to interact with a variety of receptors and enzymes.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropine involves the protection of the Nortropine amine group, followed by acylation of the protected amine with 2-chloro-2,2-diphenylacetyl chloride. The resulting intermediate is then deprotected to yield the final product.

Starting Materials
Nortropine, Benzyloxycarbonyl chloride, 2-chloro-2,2-diphenylacetyl chloride, Triethylamine, Methanol, Dichloromethane

Reaction
Step 1: Protection of Nortropine amine group with Benzyloxycarbonyl chloride in the presence of Triethylamine and Methanol to yield N-Benzyloxycarbonyl Nortropine., Step 2: Acylation of the protected amine with 2-chloro-2,2-diphenylacetyl chloride in the presence of Triethylamine and Dichloromethane to yield N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropine intermediate., Step 3: Deprotection of the intermediate with Hydrochloric acid in Methanol to yield the final product N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropine.

Scientific Research Applications

N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropinene has been studied extensively for its potential therapeutic applications. It has been shown to interact with a variety of receptors and enzymes, including muscarinic acetylcholine receptors, nicotinic acetylcholine receptors, and acetylcholinesterase. N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropinene has also been studied for its potential to modulate the activity of the dopaminergic system, as well as its ability to act as a potent agonist at serotonin receptors.

Mechanism Of Action

N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropinene acts as an agonist at muscarinic acetylcholine receptors, nicotinic acetylcholine receptors, and acetylcholinesterase. At muscarinic acetylcholine receptors, N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropinene binds to the receptor and activates the G-protein coupled receptor, resulting in the release of second messengers such as calcium and potassium ions. At nicotinic acetylcholine receptors, N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropinene binds to the receptor and increases the release of acetylcholine, resulting in the activation of the receptor. At acetylcholinesterase, N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropinene binds to the enzyme and inhibits its activity, resulting in an increase in the concentration of acetylcholine in the synaptic cleft.

Biochemical And Physiological Effects

N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropinene has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of the dopaminergic system, resulting in increased dopaminergic neurotransmission. N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropinene has also been shown to act as a potent agonist at serotonin receptors, resulting in increased serotonin neurotransmission. Additionally, N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropinene has been shown to have a variety of other effects, including anti-inflammatory, anti-nociceptive, and anxiolytic effects.

Advantages And Limitations For Lab Experiments

The main advantage of using N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropinene in laboratory experiments is its ability to interact with a variety of receptors and enzymes. N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropinene is easy to synthesize and can be purified by recrystallization from ethanol. Additionally, N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropinene has a high affinity for muscarinic acetylcholine receptors, nicotinic acetylcholine receptors, and acetylcholinesterase, making it ideal for studying the activity of these receptors and enzymes. However, N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropinene is not suitable for use in vivo due to its short half-life and lack of stability in physiological conditions.

Future Directions

The potential applications of N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropinene are numerous, and there are many future directions for research. One potential future direction is to further study the effects of N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropinene on the dopaminergic system and serotonin receptors. Additionally, further research could be conducted to explore the potential therapeutic applications of N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropinene, such as its ability to act as an anti-inflammatory, anti-nociceptive, and anxiolytic agent. Additionally, further research could be conducted to develop more stable analogs of N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropinene that are suitable for use in vivo. Finally, further research could be conducted to explore the potential of N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropinene as a prodrug for other therapeutic agents.

properties

IUPAC Name

benzyl 3-(2-chloro-2,2-diphenylacetyl)oxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28ClNO4/c30-29(22-12-6-2-7-13-22,23-14-8-3-9-15-23)27(32)35-26-18-24-16-17-25(19-26)31(24)28(33)34-20-21-10-4-1-5-11-21/h1-15,24-26H,16-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPRDOLGTAIHFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropine

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